
1-(Pyridin-4-yl)pent-4-en-1-ol
Übersicht
Beschreibung
1-(Pyridin-4-yl)pent-4-en-1-ol is an organic compound with the molecular formula C10H13NO. It features a pyridine ring attached to a pent-4-en-1-ol chain. This compound is of interest due to its unique structure, which combines the reactivity of both the pyridine and the alkene functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pent-4-en-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 4-penten-1-ol under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF). The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The alkene group can be reduced to an alkane using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: H2, Pd/C
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 1-(Pyridin-4-yl)pent-4-en-1-one
Reduction: 1-(Pyridin-4-yl)pentane
Substitution: 1-(Pyridin-4-yl)pent-4-en-1-chloride
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)pent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)pent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as a ligand, binding to metal centers in enzymes and affecting their catalytic properties. The molecular targets and pathways involved vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-2-yl)pent-4-en-1-ol
- 1-(Pyridin-3-yl)pent-4-en-1-ol
- 1-(Pyridin-4-yl)but-3-en-1-ol
Comparison: 1-(Pyridin-4-yl)pent-4-en-1-ol is unique due to the position of the pyridine ring and the length of the alkene chain. This structural variation influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h2,5-8,10,12H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWBHXOOMEMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507405 | |
| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79108-44-4 | |
| Record name | 1-(Pyridin-4-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


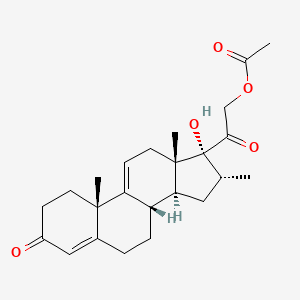
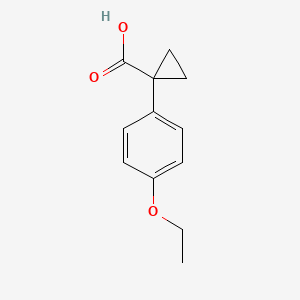

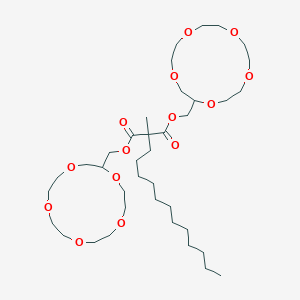
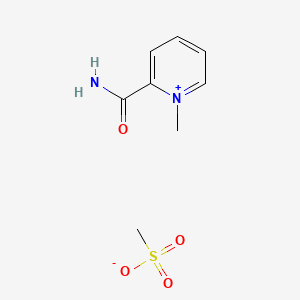
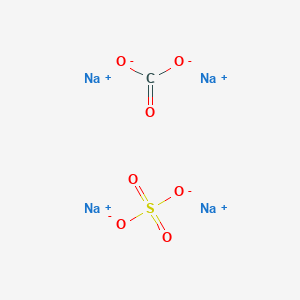
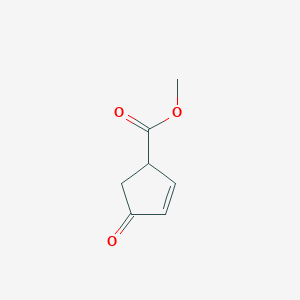
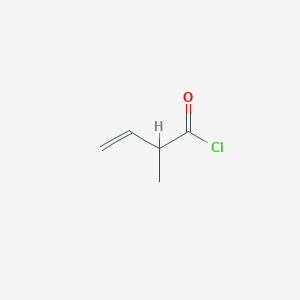
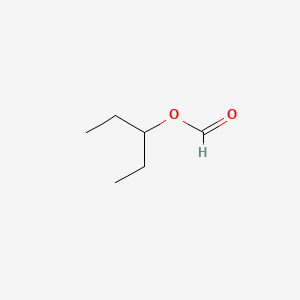


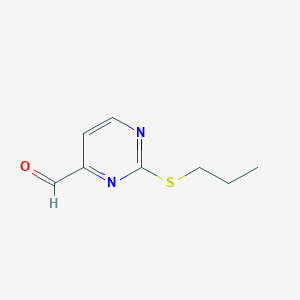
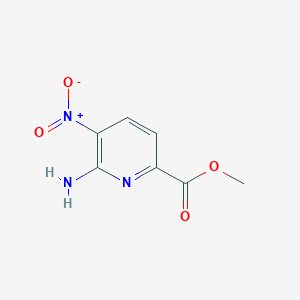
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B1625735.png)
